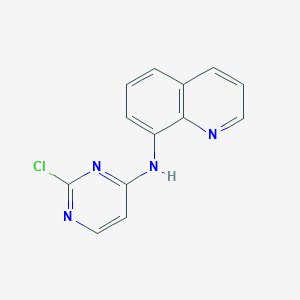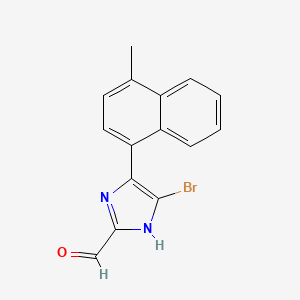
D-acid-PEG4-Thalidomide-5-(PEG4-acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-acid-PEG4-Thalidomide-5-(PEG4-acid): is a chemical compound that combines thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties, with polyethylene glycol (PEG) spacers. These PEG spacers enhance the solubility and pharmacokinetic properties of the compound . This compound is often used as a PROTAC linker, which can react with two amine-containing moieties in the presence of activators like EDC or HATU .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-acid-PEG4-Thalidomide-5-(PEG4-acid) involves the coupling of thalidomide with PEG spacers. The reaction typically requires the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . These activators facilitate the formation of amide bonds between the carboxyl groups of the PEG spacers and the amine groups of thalidomide.
Industrial Production Methods: The industrial production of D-acid-PEG4-Thalidomide-5-(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
化学反应分析
Types of Reactions: D-acid-PEG4-Thalidomide-5-(PEG4-acid) primarily undergoes substitution reactions, where the PEG spacers react with amine-containing moieties. The compound can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the PEG spacers and thalidomide .
Common Reagents and Conditions:
Substitution Reactions: EDC or HATU as activators.
Oxidation Reactions: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various PEGylated derivatives of thalidomide, which exhibit enhanced solubility and pharmacokinetic properties .
科学研究应用
Chemistry: In chemistry, D-acid-PEG4-Thalidomide-5-(PEG4-acid) is used as a PROTAC linker, facilitating the targeted degradation of specific proteins. This application is crucial in the development of novel therapeutic agents .
Biology: In biological research, the compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: Medically, D-acid-PEG4-Thalidomide-5-(PEG4-acid) is explored for its potential in targeted drug delivery systems. The PEG spacers improve the solubility and bioavailability of thalidomide, making it more effective in treating certain conditions .
Industry: Industrially, the compound is used in the production of advanced pharmaceuticals and bioconjugates. Its unique properties make it valuable in the formulation of drugs with improved efficacy and safety profiles.
作用机制
D-acid-PEG4-Thalidomide-5-(PEG4-acid) exerts its effects through the targeted degradation of specific proteins. The thalidomide component binds to the protein of interest, while the PEG spacers facilitate the conjugation with other molecules. This interaction leads to the ubiquitination and subsequent degradation of the target protein, thereby modulating its activity within the cell .
相似化合物的比较
- D-acid-PEG4-Thalidomide-5-(PEG4-amine)
- D-acid-PEG4-Thalidomide-5-(PEG4-alcohol)
- D-acid-PEG4-Thalidomide-5-(PEG4-ester)
Uniqueness: D-acid-PEG4-Thalidomide-5-(PEG4-acid) stands out due to its specific combination of thalidomide and PEG spacers, which enhance its solubility and pharmacokinetic properties. This unique structure makes it particularly effective as a PROTAC linker and in targeted drug delivery systems .
属性
分子式 |
C35H50N2O17 |
|---|---|
分子量 |
770.8 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[3-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3-dioxoisoindol-2-yl]-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C35H50N2O17/c38-29-5-4-27(34(44)36(29)8-11-48-14-17-51-20-18-49-15-12-46-9-6-30(39)40)37-33(43)26-2-1-3-28(32(26)35(37)45)54-25-24-53-23-22-52-21-19-50-16-13-47-10-7-31(41)42/h1-3,27H,4-25H2,(H,39,40)(H,41,42) |
InChI 键 |
ZTCBERMHOZZCDS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)





![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)


![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)
